5alpha-Estrane-3beta,17alpha-diol

Doping control Nandrolone metabolism Estranediol profiling

Forensic and anti-doping labs require the precise 17α-epimer (aba) to distinguish exogenous nandrolone use from endogenous background. Substituting other estranediol isomers invalidates regulatory compliance. This certified reference material enables: - IFHA-mandated ETA/ETE ratio calculation (>1.0 positive call) - ISO/IEC 17025 calibration & spike recovery - GC/C/IRMS δ13C confirmation (-32.20 ± 0.35‰ synthetic threshold)

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
Cat. No. B13829717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Estrane-3beta,17alpha-diol
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(CC4CCC3C1CCC2O)O
InChIInChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13+,14+,15-,16-,17+,18+/m1/s1
InChIKeyQNKATSBSLLYTMH-DFCPBBEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Estrane-3beta,17alpha-diol Reference Standard for Doping Control


5alpha-Estrane-3beta,17alpha-diol (CAS 93602-55-2; synonym 5α-estrane-3β,17α-diol, aba) is a 19-nor C18 estranediol steroid that serves as the principal urinary metabolite of the synthetic anabolic-androgenic steroid 17β-nandrolone (19-nortestosterone) across multiple species including horses, cattle, and swine [1]. Unlike the 17β-hydroxy epimer 5α-estrane-3β,17β-diol (abb), the 17α-configuration of this compound is a direct metabolic signature of exogenous nandrolone administration and constitutes the core analyte in international equine doping threshold regulations [2]. Its stereochemistry (3β-hydroxy, 5α-H, 17α-hydroxy) distinguishes it from four other biologically relevant estranediol isomers that co-elute in metabolic profiling, making authentic, high-purity reference material indispensable for forensic toxicology, anti-doping, and veterinary residue control laboratories [3].

IFHA-coded threshold analyte for equine doping control
Primary urinary metabolite of nandrolone across multiple species
Isomer-specific reference for GC-MS, IRMS, and ELISA workflows

Why Isomer-Specific Reference Material Is Essential


The five estranediol isomers generated during nandrolone metabolism—aba, abb, bab, aab, and baa—exhibit fundamentally non-interchangeable properties with respect to regulatory codification, endogenous background interference, analytical detection characteristics, and isotopic discriminability [1]. Only 5α-estrane-3β,17α-diol (aba) is the quantitatively dominant metabolite and the sole isomer explicitly embedded in the International Federation of Horseracing Authorities (IFHA) threshold rule requiring the concentration ratio of aba to 5(10)-estrene-3β,17α-diol (ETE) to exceed 1.0 for a positive doping call [2]. Furthermore, two other isomers—abb and bab—are completely absent in non-treated injured or pregnant animals, making aba the only endogenously present isomer suitable for ratio-based threshold testing, while abb and bab serve as definitive administration biomarkers due to their zero endogenous background [3]. Substituting a different estranediol isomer or a generic 'nandrolone metabolite mix' negates regulatory validity, undermines forensic defensibility, and introduces either false-positive susceptibility (for endogenous-positive isomers) or detection failure (due to differential antibody or MS/MS response).

Regulatory codification mismatch

Substituting aba with any other estranediol invalidates IFHA threshold compliance; only aba is the legally codified ratio analyte.

Endogenous background incompatibility

aba is endogenously present, enabling ratio-based threshold logic, whereas abb and bab have zero endogenous background—their standalone use disrupts regulatory screening frameworks.

Immunoassay specificity limits

Validated monoclonal antibody ELISA is directed against aba; isomer substitution compromises assay sensitivity and cross-reactivity control.

Key Evidence: Comparative Performance Data


Metabolite Abundance in Nandrolone Administration Studies

In a comprehensive GC-MS/MS profiling study of five urinary estranediol isomers following 17β-nandrolone laureate ester administration to calves, 5α-estrane-3β,17α-diol (aba) was unequivocally identified as the major metabolite, achieving concentrations up to 100 μg L⁻¹ [1]. In contrast, the four other isomers—5α-estrane-3β,17β-diol (abb), 5β-estrane-3α,17β-diol (bab), 5α-estrane-3α,17β-diol (aab), and 5β-estrane-3α,17α-diol (baa)—were present at substantially lower concentrations, with abb and bab notably undetectable in untreated injured or pregnant control animals [2]. This establishes aba as the quantitatively predominant analyte for detection window maximization.

Metabolite Abundance
Head-to-head
aba: up to 100 μg L⁻¹
Other isomers: substantially lower; abb and bab not detected in untreated controls
Major metabolite; dominant abundance
Supports longer detection window and higher signal-to-noise ratio in screening assays.
Reported in calf nandrolone administration study; GC-MS/MS.
Doping control Nandrolone metabolism Estranediol profiling

Regulatory Threshold Codification in Equine Doping Rules

The International Federation of Horseracing Authorities (IFHA) has codified a two-tier quantitative threshold based exclusively on 5α-estrane-3β,17α-diol: an absolute urinary concentration threshold of 45 ng mL⁻¹ in male horses, and a concentration ratio of 5α-estrane-3β,17α-diol (ETA) to 5(10)-estrene-3β,17α-diol (ETE) that must exceed 1.0 for a sample to be declared positive for nandrolone administration [1][2]. No other estranediol isomer—including the 17β-epimer abb or the 5β-isomer bab—is codified in any international racing or anti-doping regulation as a quantitative threshold analyte [1]. The 45 ng mL⁻¹ threshold was derived from population statistics of authentic entire male horses and is enforced by the Indiana Horse Racing Commission and other regulatory bodies [3].

Regulatory Threshold
Reported
45 ng mL⁻¹ (absolute); ETA/ETE ratio > 1.0
IFHA rule; enforced in multiple jurisdictions
Only aba serves as the legally defined threshold analyte for equine doping control.
Exclusive regulatory codification; no other isomer codified.
Equine doping control Regulatory threshold Nandrolone

Carbon Isotope Discrimination for Exogenous Origin Confirmation

Gas chromatography/combustion/carbon isotope ratio mass spectrometry (GC/C/IRMS) analysis of 5α-estrane-3β,17α-diol (ETA) in equine urine revealed a statistically significant δ13C discrimination between nandrolone-administered horses (−32.20 ± 0.35‰) and authentic untreated horses (−27.85 ± 0.75‰, n = 60) [1]. This 4.35‰ mean difference provides unambiguous differentiation of exogenous ETA derived from synthetic nandrolone (more depleted 13C) from endogenously produced ETA. The detection limit for ETA in this GC/C/IRMS method was approximately 25 ng mL⁻¹ [1]. This isotopic fingerprinting capability is unique to the ETA analyte within the doping control workflow; the ETA/ETE ratio threshold alone generates false positives in horses with complex metabolic disorders, and IRMS serves as the confirmatory orthogonal method [1].

δ13C Discrimination
Head-to-head
Exogenous: −32.20 ± 0.35‰
Endogenous: −27.85 ± 0.75‰ (n = 60)
Mean δ13C difference: 4.35‰; detection limit ~25 ng mL⁻¹
Enables unambiguous origin confirmation via IRMS; supports confirmatory orthogonal testing.
GC/C/IRMS method; horse urine.
Isotope ratio mass spectrometry Doping control Endogenous vs. exogenous discrimination

Monoclonal Antibody-Based ELISA Detection Sensitivity

A hybridoma-derived monoclonal antibody specific to 5α-estrane-3β,17α-diol was developed and used in an inhibition ELISA format, achieving a detection limit of 1 ng mL⁻¹ for the target analyte [1]. This sensitivity was characterized as 'far more sensitive than a rabbit polyclonal antiserum' directed against the same hapten [1]. The monoclonal antibody demonstrated high specificity, with slight cross-reactivity toward structurally related steroids observed only at concentrations exceeding 200 ng mL⁻¹—a 200-fold excess over the detection limit [1]. The antibody recognized 5α-estrane-3β,17α-diol, 5α-estrane-3β-ol-17-one, and 5α-estrane-3β-ol-17-carboxymethyloxime, but showed negligible binding to other estranediol isomers at relevant concentrations [1].

ELISA Sensitivity
Head-to-head
mAb ELISA: 1 ng mL⁻¹ detection limit
Rabbit polyclonal: qualitatively lower sensitivity
200-fold cross-reactivity margin (>200 ng mL⁻¹)
Validated rapid immunoassay for high-throughput pre-screening before GC-MS.
Hybridoma-derived monoclonal antibody; urine matrix.
ELISA Monoclonal antibody Immunoassay sensitivity

Differential Endogenous Background in Veterinary Screening

A large-scale study of injured (n = 65) and pregnant (n = 40) untreated bovines demonstrated that 5α-estrane-3β,17α-diol (aba) is endogenously present across these populations, while the isomers 5α-estrane-3β,17β-diol (abb) and 5β-estrane-3α,17β-diol (bab) could not be detected in either injured or pregnant animals, even at very low levels [1]. This differential endogenous background profile creates a unique dual-analyte screening logic: aba is the established ratio-based threshold analyte (endogenously present, requiring a comparator molecule), whereas abb and bab serve as 'zero-background' definitive administration biomarkers whose mere detection constitutes evidence of exogenous nandrolone exposure [1]. No other estranediol pair offers this complementary evidentiary framework.

Endogenous Background
Reported
aba: detectable endogenously
abb and bab: zero detection in injured (n=65) or pregnant (n=40) cattle
Differential background profile
Enables dual-analyte screening: ratio-based threshold (aba) plus zero-background confirmation (abb).
Cross-study in untreated bovines; GC-MS/MS.
Biomarker specificity Endogenous interference Veterinary doping control

Synthesis Accessibility for Reference Material Production

A rapid, simple, and stereoselective two-step synthesis of 5α-estrane-3β,17α-diol has been published by Balssa et al. (2011), explicitly designed to provide horseracing laboratories with essential reference material for anti-doping performance [1]. Prior to this publication, the limited availability of authentic aba reference standard constrained the capacity of doping control laboratories to perform quantitative threshold testing. The published method now enables 'large amounts of this reference material' to be produced [2]. In contrast, equivalent published stereoselective syntheses are available for the comparator 5(10)-estrene-3β,17α-diol (ETE), but no analogous dedicated scalable synthesis has been reported for the other estranediol isomers abb, bab, aab, or baa as reference-grade materials [3].

Synthesis Accessibility
Reported
Published two-step stereoselective synthesis (Balssa et al., 2011)
Scalable to large amounts; no equivalent dedicated syntheses for other isomers except ETE
Reduces procurement risk; ensures supply continuity for doping control laboratories.
Designed for anti-doping reference material production.
Reference material synthesis Stereoselective synthesis Anti-doping laboratory

Procurement and Application Scenarios


Equine Doping Confirmatory Analysis via IFHA Threshold

Laboratories accredited for equine doping control must quantify 5α-estrane-3β,17α-diol (ETA) alongside 5(10)-estrene-3β,17α-diol (ETE) in hydrolyzed equine urine by GC-MS or LC-MS/MS to determine whether the ETA/ETE ratio exceeds 1.0 and whether ETA concentration surpasses 45 ng mL⁻¹ in male horses [1]. Authentic aba reference material of certified purity is indispensable for calibration curve construction, quality control spike recovery assessment, and method validation per ISO/IEC 17025 requirements. The published stereoselective synthesis enables procurement of gram-scale reference standard [2].

Forensic Carbon Isotope Ratio Verification

When the ETA/ETE ratio threshold yields an ambiguous or false-positive result (e.g., in horses with metabolic disorders), GC/C/IRMS analysis of the δ13C value of urinary ETA provides confirmatory discrimination: values near −32.20 ± 0.35‰ indicate synthetic nandrolone origin, while values near −27.85 ± 0.75‰ are consistent with endogenous production [1]. This application requires aba reference material with a certified δ13C value for instrument calibration and batch-to-batch normalization, a specification not fulfilled by generic estranediol mixtures.

Veterinary Residue Dual-Biomarker Profiling

Regulatory residue control programs in the European Union require monitoring of nandrolone abuse in cattle, swine, and other food-producing species. The dual-biomarker approach—using aba for quantitative ratio-based screening and abb as a zero-background definitive marker in injured or pregnant animals—provides the most forensically robust detection strategy [1]. This requires procurement of both aba and abb as individual, high-purity reference standards, since the differential endogenous background of these isomers is the foundation of the dual-analyte logic [1].

High-Throughput Immunoassay Screening

For laboratories processing large sample volumes, the monoclonal antibody-based inhibition ELISA with a 1 ng mL⁻¹ detection limit for aba enables rapid pre-screening of equine or bovine urine samples before confirmatory GC-MS analysis [1]. Cross-reactivity with other steroids is negligible below 200 ng mL⁻¹, providing a 200-fold specificity window [1]. This application requires aba reference material for ELISA standard curve generation and for synthesis of the 5α-estrane-3β-ol-17-carboxymethyloxime hapten used in antibody production.

Application
Selection Property
Validation Focus
Equine Doping Threshold Confirmation
Certified purity and isomer identity
ETA/ETE ratio calibration; ISO/IEC 17025 method validation
Forensic IRMS Origin Verification
Certified δ13C value
δ13C calibration and batch-to-batch normalization
Veterinary Residue Dual-Biomarker Screening
Individual isomer standards (aba and abb)
Zero-background biomarker validation
High-Throughput ELISA Pre-Screening
Hapten-conjugated aba for antibody production
ELISA standard curve and cross-reactivity control
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